molecular formula C8H11BrClN B12854583 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride

2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride

Cat. No.: B12854583
M. Wt: 236.53 g/mol
InChI Key: CYLBXPPILBKYBR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group attached to the second position of the pyridine ring, along with two methyl groups at the fourth and sixth positions The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride typically involves the bromination of 4,6-dimethylpyridine. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The resulting bromomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: 4,6-dimethylpyridine.

Scientific Research Applications

2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride largely depends on its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity. The compound can also interact with specific molecular targets, such as enzymes, by forming stable adducts that inhibit their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride
  • 2-(Iodomethyl)-4,6-dimethylpyridine hydrochloride
  • 2-(Hydroxymethyl)-4,6-dimethylpyridine

Comparison

Compared to its analogs, 2-(Bromomethyl)-4,6-dimethylpyridine hydrochloride is more reactive due to the presence of the bromine atom, which is a better leaving group than chlorine or iodine. This increased reactivity makes it more suitable for certain types of nucleophilic substitution reactions. Additionally, the hydrochloride form enhances its solubility in water, making it easier to handle in aqueous reactions.

Properties

Molecular Formula

C8H11BrClN

Molecular Weight

236.53 g/mol

IUPAC Name

2-(bromomethyl)-4,6-dimethylpyridine;hydrochloride

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H

InChI Key

CYLBXPPILBKYBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)CBr)C.Cl

Origin of Product

United States

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